molecular formula C17H12O5 B14496791 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde CAS No. 63965-53-7

1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde

Cat. No.: B14496791
CAS No.: 63965-53-7
M. Wt: 296.27 g/mol
InChI Key: VIYABMBVQYYVKP-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 1,4-dimethoxyanthracene using an oxidizing agent such as manganese dioxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, methanol, ethanol.

Major Products Formed

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, hydroquinones.

    Substitution Products: Various substituted anthraquinones.

Scientific Research Applications

1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.

    5,8-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Another anthraquinone derivative with different functional groups.

    3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Contains sulfonic acid groups, used as a biological stain.

Uniqueness

1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is unique due to its specific functional groups and reactivity. The presence of methoxy groups and an aldehyde group provides distinct chemical properties, making it suitable for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in scientific research and industrial applications.

Properties

CAS No.

63965-53-7

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

1,4-dimethoxy-9,10-dioxoanthracene-2-carbaldehyde

InChI

InChI=1S/C17H12O5/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-8H,1-2H3

InChI Key

VIYABMBVQYYVKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C=O)OC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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